![molecular formula C26H19Cl2NO5 B12043241 2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RCL L209961 is a chemical compound with the molecular formula C26H19Cl2NO5 and a molecular weight of 496.351 g/mol . It is a rare and unique chemical provided by Sigma-Aldrich for early discovery research . The compound is characterized by its complex structure, which includes chlorine, nitrogen, and oxygen atoms.
Métodos De Preparación
The synthetic routes and reaction conditions for RCL L209961 are not extensively documented in public literature. general methods for synthesizing such complex organic compounds typically involve multi-step organic synthesis, including reactions like halogenation, nitration, and esterification. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
RCL L209961 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
RCL L209961 has several applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biochemical pathways or as a probe in molecular biology.
Mecanismo De Acción
The specific mechanism of action for RCL L209961 is not well-documented. compounds with similar structures often interact with biological molecules through binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
RCL L209961 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Chlorinated aromatic compounds: These compounds share the chlorine atoms in their structure.
Nitrogen-containing heterocycles: These compounds have nitrogen atoms within a ring structure.
Ester-containing compounds: These compounds include ester functional groups.
Propiedades
Fórmula molecular |
C26H19Cl2NO5 |
|---|---|
Peso molecular |
496.3 g/mol |
Nombre IUPAC |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C26H19Cl2NO5/c27-13-4-5-17(20(28)9-13)21(30)11-34-26(33)12-2-1-3-14(8-12)29-24(31)22-15-6-7-16(19-10-18(15)19)23(22)25(29)32/h1-9,15-16,18-19,22-23H,10-11H2 |
Clave InChI |
FWYAOBNSTQWSRV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=C(C=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


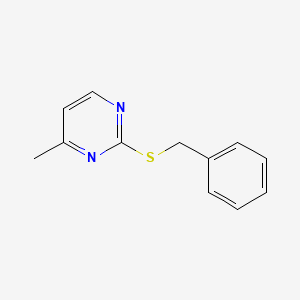
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)
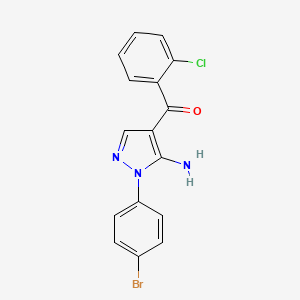
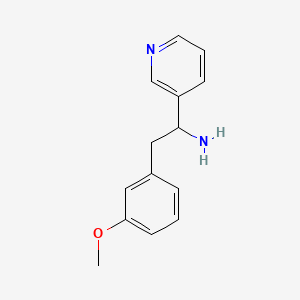
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12043195.png)
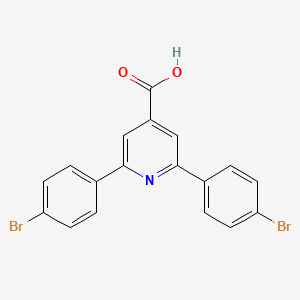
![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)
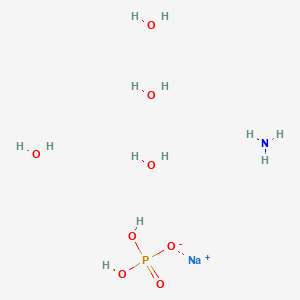

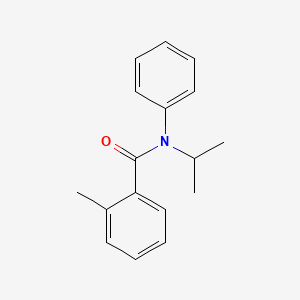



![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)
